Electrocatalytic Hydrogenation of 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine Hydrochloride Yields (±)-Epidihydropinidine, Unlike Phenyl Analog
Under electrocatalytic hydrogenation conditions (Ni cathode, 40% aqueous DMF, excess AcOH), trans-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine yields trans-2-methyl-6-propylpiperidine, i.e., (±)-epidihydropinidine, a naturally occurring piperidine alkaloid [1]. By direct head-to-head comparison, the R = phenyl analog (trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine) yields trans-6-phenyl-2-propylpiperidine, a non-natural compound [1]. This product divergence means the methyl-substituted compound is uniquely required for synthetic access to epidihydropinidine, a target of natural product synthesis programs.
| Evidence Dimension | Product identity upon total electrocatalytic hydrogenation |
|---|---|
| Target Compound Data | trans-2-methyl-6-propylpiperidine ((±)-epidihydropinidine) |
| Comparator Or Baseline | R = phenyl: trans-6-phenyl-2-propylpiperidine |
| Quantified Difference | Qualitative product identity difference (natural alkaloid vs non-natural compound) |
| Conditions | Ni-disp/Ni cathode, 40% aqueous DMF, excess AcOH |
Why This Matters
Only the 6-methyl analog provides access to the natural alkaloid epidihydropinidine; the 6-phenyl analog yields a non-natural piperidine, making the target compound irreplaceable for alkaloid synthesis.
- [1] Korotayeva, L.M., et al. 'Preparative electroreduction of trans-2-allyl-6-methyl(phenyl)-1,2,3,6-tetrahydropyridine.' Russian Chemical Bulletin 48(4) (1999): 754-757. View Source
